2-(2-Bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane

Description

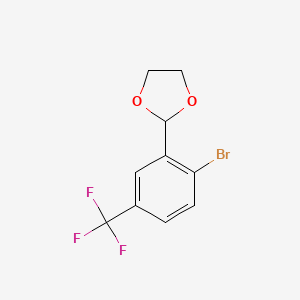

Structure

3D Structure

Properties

IUPAC Name |

2-[2-bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF3O2/c11-8-2-1-6(10(12,13)14)5-7(8)9-15-3-4-16-9/h1-2,5,9H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCURSTHQMHTKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301222864 | |

| Record name | 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394824-67-9 | |

| Record name | 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394824-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-Bromo-5-(trifluoromethyl)phenyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301222864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include heating under reflux to facilitate the formation of the dioxolane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of reagents can be implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of palladium catalysts.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce carboxylic acids.

Scientific Research Applications

The compound 2-(2-Bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane (CAS: 1394824-67-9) is a specialized chemical that has garnered attention in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and relevant case studies.

Synthetic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the introduction of trifluoromethyl groups, which are known to enhance the biological activity of compounds. This makes it valuable in the synthesis of pharmaceuticals and agrochemicals.

Drug Development

The compound has potential applications in drug development due to its ability to modify pharmacokinetic properties. Researchers have explored its use in the design of new drug candidates targeting various diseases, particularly those requiring enhanced lipophilicity and metabolic stability.

Material Science

In material science, this compound can be used to create novel polymers with specific properties. Its dioxolane ring structure allows for the formation of cross-linked networks, which can be useful in developing materials with improved mechanical strength and thermal stability.

Fluorinated Compounds Research

The presence of trifluoromethyl groups in the compound makes it a subject of interest in fluorinated compounds research. These groups can significantly influence the electronic properties and reactivity of molecules, making them suitable for various applications including catalysis and materials development.

Case Study 1: Synthesis of Antiviral Agents

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of antiviral agents using derivatives of this compound. The research highlighted how modifications to the dioxolane structure improved antiviral activity against specific viral strains.

Case Study 2: Development of Fluorinated Polymers

Research conducted by a team at a leading materials science institute focused on developing fluorinated polymers using this compound as a precursor. The study found that incorporating trifluoromethyl groups into polymer matrices enhanced their thermal stability and resistance to solvents.

A comprehensive screening for biological activity revealed that derivatives of this compound exhibited significant cytotoxic effects against cancer cell lines. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane and its derivatives involves interactions with specific molecular targets. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways . The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Dioxolane Modifications

The following compounds share structural similarities with the target molecule, differing in substituent positions, halogen types, or additional functional groups:

Table 1: Key Structural and Physical Properties

Commercial and Research Status

- Discontinuation : Both the target compound and its phenylmethoxy analogue (CAS 728030-28-2) are discontinued, likely due to niche applications and high synthesis costs .

- Research Use: The target compound has been employed in synthesizing amides and spirocyclic derivatives, as demonstrated in nickel-catalyzed reductive aminocarbonylation studies . In contrast, the fluoro-substituted analogue (CAS 679840-30-3) is utilized in boronate ester synthesis for Suzuki couplings .

Biological Activity

2-(2-Bromo-5-(trifluoromethyl)phenyl)-1,3-dioxolane is a synthetic organic compound that has garnered attention for its potential biological activities. Characterized by a brominated phenyl ring and a trifluoromethyl group, this compound belongs to the class of dioxolanes, which are known for their diverse applications in medicinal chemistry and materials science. The unique structural features of this compound contribute to its lipophilicity and reactivity, making it a candidate for various biological evaluations.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrF3O2. The presence of the trifluoromethyl group enhances its biological activity due to increased metabolic stability and interaction potential with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H8BrF3O2 |

| Molecular Weight | 303.07 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Toxicity | GHS07: Causes skin and eye irritation |

Biological Activity Overview

Research indicates that compounds with trifluoromethyl substituents often exhibit enhanced biological activities, including antimicrobial and anti-inflammatory properties. The specific activities of this compound are summarized below:

Antimicrobial Properties

Several studies have shown that derivatives containing trifluoromethyl groups can possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For example, related compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Activity

Compounds similar to this compound have been investigated for their anti-inflammatory properties. The trifluoromethyl group is believed to enhance the interaction with inflammatory mediators, potentially leading to reduced inflammation in cellular models .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various dioxolane derivatives, including this compound. The compound was tested against a panel of bacteria and fungi using standard disc diffusion methods. Results indicated a significant zone of inhibition against E. coli and Candida albicans, suggesting its potential as an antimicrobial agent.

| Organism | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 12 |

| C. albicans | 14 |

Study 2: Anti-inflammatory Mechanism

In a separate investigation focusing on the anti-inflammatory effects, cells treated with this compound exhibited decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that the compound may inhibit the signaling pathways involved in inflammation .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cells. The bromine atom may enhance binding affinity due to its electronegative nature, while the trifluoromethyl group contributes to hydrophobic interactions that stabilize the compound's interaction with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.